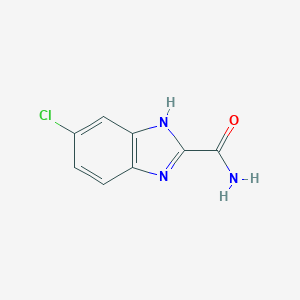
2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2)-(3-Trifluoromethylphenyl)guanine is a synthetic compound that belongs to the class of guanine derivatives. Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA. The addition of a trifluoromethylphenyl group to the guanine molecule enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-(3-Trifluoromethylphenyl)guanine typically involves the selective functionalization of the N2 position of guanine. One common method is reductive amination, where guanine is reacted with 3-trifluoromethylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . This reaction selectively modifies the N2-amine of guanine, leaving other nucleobases unaffected.
Industrial Production Methods
Industrial production of N(2)-(3-Trifluoromethylphenyl)guanine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N(2)-(3-Trifluoromethylphenyl)guanine can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield guanine and 3-trifluoromethylphenylamine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted guanine derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
N(2)-(3-Trifluoromethylphenyl)guanine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N(2)-(3-Trifluoromethylphenyl)guanine involves its interaction with specific molecular targets, such as riboswitches in bacterial RNA . The compound binds to the riboswitch with high affinity, disrupting its normal function and leading to the regulation of gene expression . This interaction can inhibit bacterial growth, making it a potential antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
N(2)-(3-Trifluoromethylphenyl)guanine can be compared to other guanine derivatives, such as:
N(2)-acetylguanine: Similar in structure but with an acetyl group instead of a trifluoromethylphenyl group.
N(2)-phenoxyacetyl guanine: Another derivative with a phenoxyacetyl group.
N(2)-isobutyrylguanine: Contains an isobutyryl group.
These compounds share similar chemical properties but differ in their specific interactions and applications. N(2)-(3-Trifluoromethylphenyl)guanine is unique due to its trifluoromethylphenyl group, which enhances its binding affinity and specificity for certain molecular targets .
Eigenschaften
CAS-Nummer |
123994-68-3 |
|---|---|
Molekularformel |
C12H8F3N5O |
Molekulargewicht |
295.22 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
InChI-Schlüssel |
IOWPKEYIXBBDOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
Isomerische SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
Synonyme |
N(2)-(3-trifluoromethylphenyl)guanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)

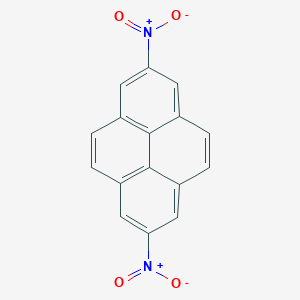
![9-Borabicyclo[3.3.1]nonane,9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
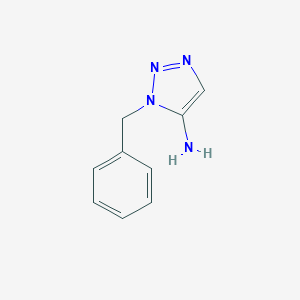
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)

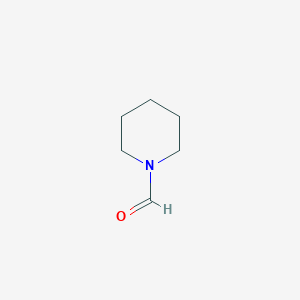
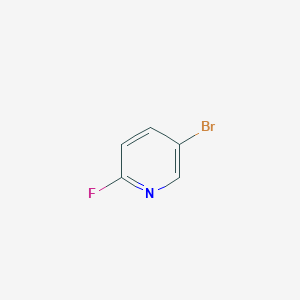
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)

